molecular formula C8H9F3N2O2 B048749 Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 111493-74-4

Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No. B048749
M. Wt: 222.16 g/mol
InChI Key: ZZEXDJGNURSJOF-UHFFFAOYSA-N
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Description

"Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate" is a chemical compound belonging to the pyrazole family. Its unique structure has been the subject of various studies focusing on its synthesis, molecular structure, and potential applications in different fields.

Synthesis Analysis

The synthesis of similar pyrazole derivatives often involves direct synthesis through annulation methods or condensation reactions. For example, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was synthesized via condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine (Wu et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques like X-ray diffraction, NMR, and mass spectroscopy. For instance, the structure of a similar compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was determined using single-crystal X-ray diffraction (Naveen et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives are known for their reactivity, which allows for further chemical modifications and applications. The trifluoromethyl group in these compounds often plays a key role in their reactivity and biological activity.

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and crystal structure, can be determined through various analytical techniques. The crystal structure, in particular, is often stabilized by intermolecular interactions like hydrogen bonds and π-π stacking interactions.

Chemical Properties Analysis

These compounds exhibit a range of chemical properties due to their unique molecular structure. They are often evaluated for their antioxidant properties and other potential biological activities. For example, the antioxidant susceptibilities of a similar compound were evaluated through in vitro methods (Naveen et al., 2021).

Scientific Research Applications

  • Synthesis of Condensed Pyrazoles : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, which have applications in chemical synthesis (Arbačiauskienė et al., 2011).

  • Pharmaceuticals and Nutraceuticals : A novel pyrazole ester, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has been synthesized with potential applications in pharmaceuticals and nutraceuticals. This includes spectroscopic and single-crystal X-ray structural analysis (Viveka et al., 2016).

  • Fungicidal and Plant Growth Regulation : Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates fungicidal and plant growth regulation activities (Minga, 2005).

  • Antioxidant Properties : The derivative Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate exhibits antioxidant properties. It is synthesized using the 3+2 annulation method (Naveen et al., 2021).

  • Antimicrobial Agents : 1,2,3-Triazolyl pyrazole derivatives have been designed and synthesized, showing broad antimicrobial activities and moderate to good anti-oxidant properties. These could be effective inhibitors of E. coli MurB enzyme (Bhat et al., 2016).

  • Herbicide Development : Fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl, such as this compound, show potential as new herbicides due to their unique properties and synthesis methods (Morimoto et al., 1990).

  • Nematocidal Activity : Novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized, showing weak fungicidal activity but good nematocidal activity against M. incognita (Zhao et al., 2017).

  • Corrosion Inhibition : Pyranpyrazole derivatives, including similar compounds, act as novel corrosion inhibitors for mild steel, useful in industrial pickling processes (Dohare et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEXDJGNURSJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382380
Record name Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylate

CAS RN

111493-74-4
Record name 1-Methyl-3-trifluoromethylpyrazole-4-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111493-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-(trifluoromethyl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.750
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve 3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (2.0 g, 9.61 mmol) in N,N-dimethylformamide (20 mL) and cool to 0° C. Add sodium hydride (0.58 g, 14.42 mmol, 60% dispersion in oil) and stir at 0° C. for 20 min. Add iodomethane (0.90 mL, 14.42 mmol) and allow to warm to room temperature over 18 hr. Partition between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer and wash with water (5×50 mL) and saturated aqueous sodium chloride solution (50 mL). Dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 90:10 hexanes:ethyl acetate), to give 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.74 g, 81.7%). 1H-NMR (400 MHz, CDCl3) δ 7.92 (s, 1H), 4.27 (q, 2H), 3.95 (s, 3H), 1.33 (t, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2.08 g of 3-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (10 mmol) and 2.3 ml of trimethyl phosphate (20 mmol) is stirred at a temperature of 180° C. for 16 hours. 200 ml of an ice-water mixture are then added. The resulting reaction product is filtered, washed with water and dissolved in 50 ml of ethyl acetate. The organic phase is washed twice with 50 ml of saturated sodium chloride solution each time and dried over sodium sulfate and concentrated by evaporation. 1.9 g (86% of theory) of 3-trifluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester are obtained in the form of crystals (m.p. 55-57° C.).
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Wu, D Hu, J Kuang, H Cai, S Wu, W Xue - Molecules, 2012 - mdpi.com
A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized. All target compounds were characterized by spectral …
Number of citations: 49 www.mdpi.com
W Zhao, J Xing, T Xu, W Peng, X Liu - Frontiers of Chemical Science and …, 2017 - Springer
Pyrazole carboxamide derivatives represent an important class of fungicides in agrochemicals. To find more novel structural pyrazole carboxamides, a novel series of 3-(trifluoromethyl)-…
Number of citations: 44 link.springer.com
HB Shi, ZW Zhai, LJ Min, L Han, NB Sun… - Research on Chemical …, 2022 - Springer
In order to find new lead compounds with high pesticidal activity, a series of 1,3,4-oxadiazole thioether compounds (5 series) were designed by using penthiopyrad as a synthon. They …
Number of citations: 2 link.springer.com
H Wang, ZW Zhai, YX Shi, CX Tan, JQ Weng… - Journal of Molecular …, 2018 - Elsevier
Thirteen novel trifluoromethylpyrazole acyl urea derivatives were designed and synthesized. In vivo fungicidal activities of these compounds were tested against Fusarium oxysporum, …
Number of citations: 35 www.sciencedirect.com
H Wang, ZW Zhai, YX Shi, CX Tan… - Letters in Drug …, 2019 - ingentaconnect.com
Background: In recent years, pyrazole carboxamide derivatives possessed excellent fungicidal activity. In the process of designing new fungicides, the carboxamide group was modified …
Number of citations: 36 www.ingentaconnect.com
XH Liu, L Qiao, ZW Zhai, PP Cai… - Pest management …, 2019 - Wiley Online Library
Background In recent years, carboxamide fungicides, targeting succinate dehydrogenase (SDH), have shown highly efficient and broad spectrum fungicidal activity. Structure–activity …
Number of citations: 83 onlinelibrary.wiley.com

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